molecular formula C21H20ClNO5S2 B11515279 4-chloro-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide

4-chloro-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide

Cat. No.: B11515279
M. Wt: 466.0 g/mol
InChI Key: NKPKFCWKSRJYIE-UHFFFAOYSA-N
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Description

4-chloro-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, hydroxy, dimethyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to form a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group can introduce a variety of functional groups.

Scientific Research Applications

4-chloro-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide
  • 4-chloro-N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide
  • 4-chloro-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)thio]phenyl}benzenesulfonamide

Uniqueness

4-chloro-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide is unique due to the presence of both chloro and sulfonyl groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C21H20ClNO5S2

Molecular Weight

466.0 g/mol

IUPAC Name

4-chloro-N-[4-hydroxy-2,6-dimethyl-3-(4-methylphenyl)sulfonylphenyl]benzenesulfonamide

InChI

InChI=1S/C21H20ClNO5S2/c1-13-4-8-17(9-5-13)29(25,26)21-15(3)20(14(2)12-19(21)24)23-30(27,28)18-10-6-16(22)7-11-18/h4-12,23-24H,1-3H3

InChI Key

NKPKFCWKSRJYIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C(=C2C)NS(=O)(=O)C3=CC=C(C=C3)Cl)C)O

Origin of Product

United States

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